Cypenamine Hydrochloride

Structure-Activity Relationship Monoamine Oxidase Mechanism-Based Inhibition

This is (±)-trans-2-phenylcyclopentan-1-amine HCl, a non-controlled psychostimulant that acts as a clean dopamine/norepinephrine reuptake inhibitor with NO MAOI activity. It is the scientifically valid alternative to tranylcypromine for studies requiring the isolation of monoamine transporter function without the confounding variable of irreversible enzyme inhibition. Also serves as a reference standard for nAChR α2β4/α3β4/α4β4 subtypes. Simplifies procurement with no DEA licensing required.

Molecular Formula C11H16ClN
Molecular Weight 197.70 g/mol
CAS No. 5588-23-8
Cat. No. B1614702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCypenamine Hydrochloride
CAS5588-23-8
Molecular FormulaC11H16ClN
Molecular Weight197.70 g/mol
Structural Identifiers
SMILESC1CC(C(C1)N)C2=CC=CC=C2.Cl
InChIInChI=1S/C11H15N.ClH/c12-11-8-4-7-10(11)9-5-2-1-3-6-9;/h1-3,5-6,10-11H,4,7-8,12H2;1H
InChIKeyFWIIHEJLRNKGDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cypenamine Hydrochloride (CAS 5588-23-8): Procurement & Differentiation Guide for Research-Use-Only Psychostimulant


Cypenamine Hydrochloride (USAN), also known as (±)-trans-2-phenylcyclopentan-1-amine hydrochloride [1], is a research-use-only (RUO) psychostimulant belonging to the cycloalkylamine class. Developed in the 1940s as a structural analog of amphetamine and the monoamine oxidase inhibitor (MAOI) tranylcypromine, it never progressed to market approval [2]. Its key structural distinction—a cyclopentane core instead of tranylcypromine's highly strained cyclopropane ring [3]—fundamentally alters its pharmacological profile and drives its specific niche in contemporary research.

Cypenamine Hydrochloride (5588-23-8) vs. Tranylcypromine: Critical Reasons to Avoid In-Class Substitution


Substituting cypenamine hydrochloride for its closest analog, tranylcypromine (CAS 155-09-9), is scientifically invalid due to a fundamental structure-activity relationship (SAR) divergence. Tranylcypromine's three-membered cyclopropane ring possesses high ring strain, enabling it to act as a mechanism-based, irreversible inhibitor of monoamine oxidases A and B (MAO-A/B) [1]. In contrast, cypenamine's larger, less strained cyclopentane ring [2] eliminates this MAOI activity [3]. Consequently, tranylcypromine elevates synaptic monoamine levels through enzymatic inhibition, whereas cypenamine produces a distinct psychostimulant effect via direct reuptake inhibition. Interchanging these compounds in any experimental protocol would confound results due to their entirely different primary mechanisms of action and distinct off-target profiles, such as cypenamine's unique micromolar affinity for nicotinic acetylcholine receptors (nAChRs) detailed below.

Cypenamine Hydrochloride (5588-23-8): Quantifiable Differentiation Data for Research & Procurement Decisions


Structural Divergence from Tranylcypromine Eliminates MAO Inhibition Liability

Cypenamine's cyclopentane core lacks the high ring strain inherent to the cyclopropane ring of tranylcypromine [1]. This structural difference is critical, as the cyclopropylamine scaffold is a prerequisite for mechanism-based, irreversible inactivation of monoamine oxidases (MAO-A and MAO-B) [1]. While tranylcypromine acts as a potent MAOI (MAO-B Ki = 16 µM, MAO-A Ki = 101.9 µM) , expanding the ring to a cyclopentane abolishes this activity [2], rendering cypenamine a pure psychostimulant devoid of MAOI effects.

Structure-Activity Relationship Monoamine Oxidase Mechanism-Based Inhibition

Unique Micromolar Affinity for Nicotinic Acetylcholine Receptor (nAChR) Subtypes

Cypenamine demonstrates quantifiable binding affinity for human neuronal nicotinic acetylcholine receptor (nAChR) subtypes, specifically α2β4, α3β4, and α4β4, with Ki values of 4.65 µM, 2.69 µM, and 4.11 µM, respectively [1]. This data, derived from a primary screening study [1], represents a distinct off-target profile compared to tranylcypromine, for which no comparable nAChR binding data has been reported at these potencies.

Nicotinic Acetylcholine Receptors Binding Affinity Off-Target Profiling

Regulatory & Procurement Advantage: Unscheduled Research Compound

Cypenamine hydrochloride is not listed under any international drug control schedules and is legal worldwide [1]. In stark contrast, tranylcypromine is a prescription-only medication (e.g., Parnate) and is subject to strict pharmaceutical regulations, DEA oversight, and controlled substance procurement barriers. This regulatory dichotomy significantly reduces the administrative burden and lead time for acquiring cypenamine for research purposes.

Regulatory Compliance Procurement Logistics Controlled Substances

Cypenamine Hydrochloride (5588-23-8): Optimal Research & Industrial Application Scenarios Based on Evidence


Investigating Psychostimulant Mechanisms Independent of MAO Inhibition

Researchers seeking to isolate and study the behavioral, neurochemical, or electrophysiological effects of a psychostimulant without the confounding variable of irreversible MAO inhibition should prioritize cypenamine hydrochloride. As evidenced by its lack of MAOI activity [1] and its distinct mechanism as a dopamine/norepinephrine reuptake inhibitor, it serves as a cleaner tool compound than tranylcypromine for probing monoamine transporter function and stimulant-induced plasticity.

Off-Target Profiling and nAChR Interaction Studies

Cypenamine's unique and quantifiable micromolar affinity for α2β4, α3β4, and α4β4 nAChR subtypes [2] makes it a valuable positive control or reference compound for assays involving these receptor subtypes. It can be employed in radioligand binding studies, functional assays, and as a starting scaffold for medicinal chemistry efforts aimed at developing selective nAChR ligands, particularly in research areas where avoiding MAO inhibition is critical.

Forensic and Analytical Reference Standard Development

Given its well-defined chemical structure (CAS 5588-23-8) and unscheduled regulatory status [3], cypenamine hydrochloride is an ideal candidate for use as an analytical reference standard. It can be utilized in forensic toxicology laboratories for method development, validation, and calibration of analytical instrumentation (e.g., GC-MS, LC-MS) aimed at detecting and quantifying emerging psychoactive substances with similar cycloalkylamine scaffolds.

Streamlined Research Procurement for Stimulant-Focused Studies

For academic and contract research organizations (CROs) with studies focused on stimulant pharmacology but facing logistical hurdles in procuring controlled substances like tranylcypromine, cypenamine offers a viable and legally unencumbered alternative. Its procurement involves standard chemical ordering procedures, eliminating the need for DEA licenses, secure storage, and detailed usage logs, thereby accelerating research timelines and reducing administrative costs [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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